Ethyl 4-(2-acetylphenyl)benzoate
Overview
Description
Ethyl 4-(2-acetylphenyl)benzoate is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It belongs to the family of esters and is known for its unique structural properties, which include an ethyl ester group attached to a biphenyl system with an acetyl substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-acetylphenyl)benzoate can be achieved through various synthetic routes. One common method involves the esterification of 4-(2-acetylphenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(2-acetylphenyl)benzoic acid is coupled with an ethyl ester in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-acetylphenyl)benzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: 4-(2-carboxyphenyl)benzoic acid.
Reduction: Ethyl 4-(2-hydroxyphenyl)benzoate.
Substitution: Various substituted esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-acetylphenyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(2-acetylphenyl)benzoate involves its interaction with various molecular targets and pathways. The acetyl group can undergo enzymatic transformations, leading to the formation of active metabolites that interact with cellular targets . The biphenyl system allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Ethyl 4-(2-acetylphenyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-hydroxyphenyl)benzoate: Similar structure but with a hydroxyl group instead of an acetyl group.
Ethyl 4-(2-methylphenyl)benzoate: Similar structure but with a methyl group instead of an acetyl group.
Ethyl 4-(2-carboxyphenyl)benzoate: Similar structure but with a carboxyl group instead of an acetyl group.
The uniqueness of this compound lies in its acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 4-(2-acetylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-3-20-17(19)14-10-8-13(9-11-14)16-7-5-4-6-15(16)12(2)18/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQVOXHWONJCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465886 | |
Record name | Ethyl 4-(2-acetylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860773-41-7 | |
Record name | Ethyl 4-(2-acetylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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